molecular formula C8H10NO6- B12523223 (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate

(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate

Cat. No.: B12523223
M. Wt: 216.17 g/mol
InChI Key: JNGJHNCFFXACGP-FNORWQNLSA-M
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Description

(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate is an organic compound that belongs to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a carbon atom. This particular compound has a unique structure that includes an ethoxy group, a hydroxy group, and a nitroso group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and nitrosating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving acidic or basic catalysts to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation or crystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate: shares structural similarities with other nitroso compounds, such as nitrosobenzene and nitrosopyridine.

    Ethyl acetoacetate derivatives: Compounds with similar ethoxy and hydroxy groups.

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10NO6-

Molecular Weight

216.17 g/mol

IUPAC Name

(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate

InChI

InChI=1S/C8H11NO6/c1-2-15-8(13)7(9-14)5(10)3-4-6(11)12/h10H,2-4H2,1H3,(H,11,12)/p-1/b7-5+

InChI Key

JNGJHNCFFXACGP-FNORWQNLSA-M

Isomeric SMILES

CCOC(=O)/C(=C(/CCC(=O)[O-])\O)/N=O

Canonical SMILES

CCOC(=O)C(=C(CCC(=O)[O-])O)N=O

Origin of Product

United States

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